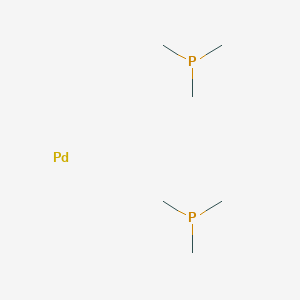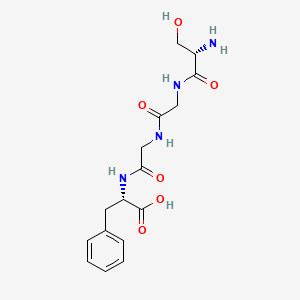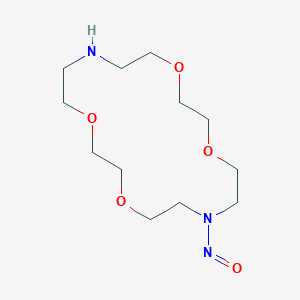![molecular formula C8H12O2 B14258021 (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde CAS No. 244074-60-0](/img/structure/B14258021.png)
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Oxabicyclo[410]heptan-2-yl)acetaldehyde is a bicyclic organic compound characterized by a unique structure that includes an oxirane ring fused to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde typically involves the oxidation of cyclohexene using dendritic complexes . This method allows for the formation of the oxirane ring, which is a key feature of the compound. The reaction conditions often include the use of oxidizing agents such as peracids or hydrogen peroxide in the presence of catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable oxidation processes similar to those used in laboratory synthesis. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and the formation of different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or modification of proteins. The aldehyde group can also participate in reactions with amines and other nucleophiles, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound is structurally similar but lacks the aldehyde group, which significantly alters its reactivity and applications.
7-Oxabicyclo[2.2.1]heptane: Another related compound with a different ring structure, leading to distinct chemical properties and uses.
Uniqueness
(7-Oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde is unique due to the presence of both an oxirane ring and an aldehyde group, which confer a combination of reactivity and versatility not found in many other compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
244074-60-0 |
|---|---|
Formule moléculaire |
C8H12O2 |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
2-(7-oxabicyclo[4.1.0]heptan-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H12O2/c9-5-4-6-2-1-3-7-8(6)10-7/h5-8H,1-4H2 |
Clé InChI |
IPKQASXFGAALNT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2C(C1)O2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


oxophosphanium](/img/structure/B14257939.png)
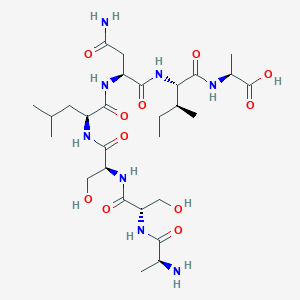
![9,12-Tetradecadienoic acid, 14-[(2R,3S)-3-ethyloxiranyl]-, (9Z,12Z)-](/img/structure/B14257951.png)
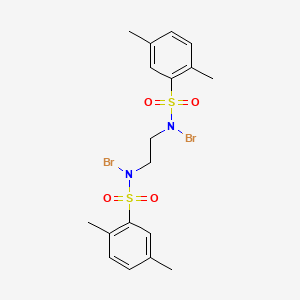
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
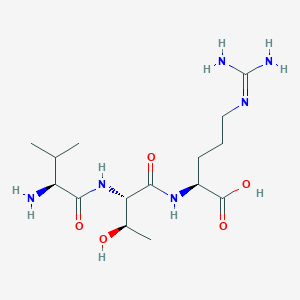
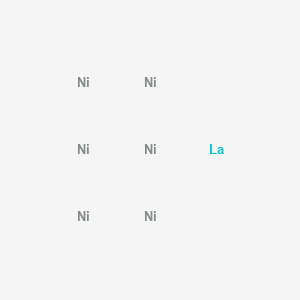
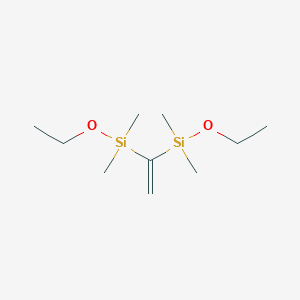
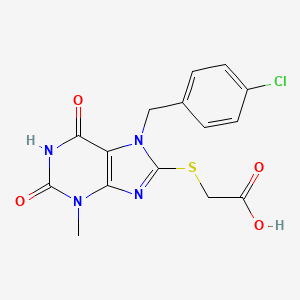
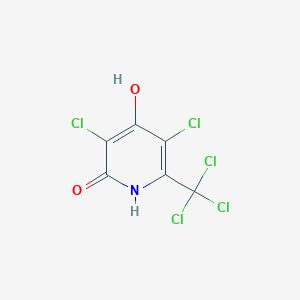
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
